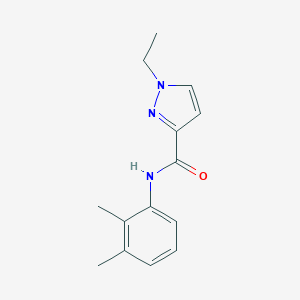
N-(2,3-dimetilfenil)-1-etil-1H-pirazol-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as A-836,339, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as CB1 receptor antagonists, which have been shown to have a variety of effects on the central nervous system.
Mecanismo De Acción
The mechanism of action of N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide is thought to involve its interaction with the CB1 receptor, which is a key component of the endocannabinoid system. By blocking the activity of this receptor, the compound may modulate the release of neurotransmitters and other signaling molecules, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide are complex and varied. Some studies have suggested that the compound may have analgesic and anti-inflammatory effects, while others have shown that it may modulate appetite and energy balance. Additionally, the compound has been shown to affect learning and memory processes, as well as mood and anxiety levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide in laboratory experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using this compound is that it may have off-target effects on other signaling pathways, which can complicate interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide. One area of interest is its potential use in the treatment of obesity and related metabolic disorders. Additionally, the compound may have applications in the treatment of addiction and pain. Future studies may also investigate the compound's effects on other physiological processes, such as immune function and cardiovascular health.
Métodos De Síntesis
The synthesis of N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves a series of chemical reactions that are typically carried out in a laboratory setting. The starting materials for the synthesis are commercially available and include 2,3-dimethylbenzene, ethylamine, and pyrazole-3-carboxylic acid. The synthesis involves several steps, including the formation of an intermediate compound and the subsequent addition of the ethylamine group.
Aplicaciones Científicas De Investigación
Síntesis de compuestos heterocíclicos
La N-(2,3-dimetilfenil)-1-etil-1H-pirazol-3-carboxamida sirve como precursor en la síntesis de diversos sistemas heterocíclicos. Estos sistemas son integrales en los productos farmacéuticos, fungicidas y herbicidas debido a su actividad biológica. La capacidad del compuesto para someterse a reacciones de ciclización para formar pirimidindionas y piridonas es particularmente valiosa .
Desarrollo de fármacos farmacéuticos
El motivo estructural de la this compound se encuentra en muchos productos farmacéuticos. Sus derivados se pueden diseñar para interactuar con varios objetivos biológicos, lo que lleva a posibles aplicaciones en el desarrollo de fármacos para el tratamiento de enfermedades .
Química analítica
Como estándar o reactivo, la this compound se puede utilizar en química analítica para la identificación o cuantificación de mezclas complejas mediante técnicas como la espectroscopia de RMN o IR .
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-4-17-9-8-13(16-17)14(18)15-12-7-5-6-10(2)11(12)3/h5-9H,4H2,1-3H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNAHTZPNQECQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=CC(=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507215.png)
![5-[(4-Ethoxyphenoxy)methyl]-2-furoic acid](/img/structure/B507258.png)
![N-methyl-5-thien-2-yl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507261.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{4-nitrophenyl}benzamide](/img/structure/B507266.png)
![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-fluorophenyl)benzamide](/img/structure/B507270.png)
![5-(2-thienyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507273.png)
![N-[4-(acetylamino)phenyl]-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B507275.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B507278.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507279.png)
![5-(3,4-dimethoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B507282.png)
![2-[(2,5-Dimethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B507295.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B507305.png)
![N-cyclopropyl-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B507321.png)
![3-[(isopropylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B507394.png)